3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate
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Overview
Description
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL BENZOATE is an organic compound that features a benzisothiazole moiety linked to a phenyl benzoate group. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL BENZOATE typically involves the reaction of 1,2-benzisothiazol-3-one with an appropriate amine to form the benzisothiazole derivative. This intermediate is then reacted with phenyl benzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzisothiazole moiety to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzisothiazole compounds .
Scientific Research Applications
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL BENZOATE involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby inhibiting the apoptotic pathway . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable interactions with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-DIOXO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: This compound shares the benzisothiazole moiety but differs in its side chain structure.
1,2-BENZISOTHIAZOL-3-ONE-DERIVED 1,2,3-TRIAZOLES: These compounds are structurally related and have shown increased inhibitory activity against caspase-3.
Uniqueness
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL BENZOATE is unique due to its specific combination of the benzisothiazole and phenyl benzoate groups, which confer distinct chemical and biological properties. Its ability to inhibit caspase-3 with high specificity makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H14N2O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] benzoate |
InChI |
InChI=1S/C20H14N2O4S/c23-20(14-7-2-1-3-8-14)26-16-10-6-9-15(13-16)21-19-17-11-4-5-12-18(17)27(24,25)22-19/h1-13H,(H,21,22) |
InChI Key |
PRQHFZOJANTYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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